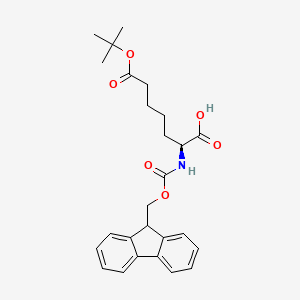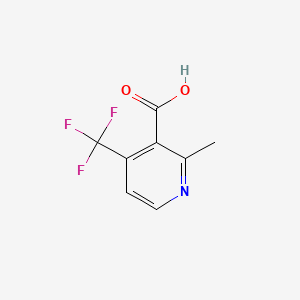
2-Methyl-4-trifluoromethyl-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-4-trifluoromethyl-nicotinic acid is an aromatic compound containing a trifluoromethyl group. This compound is known for its unique biological activity and is used as a precursor material for the preparation of other pesticides or medicines .
科学的研究の応用
2-Methyl-4-trifluoromethyl-nicotinic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its biological activity and potential use in developing new pesticides.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals.
Safety and Hazards
将来の方向性
Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, which include 2-Methyl-4-trifluoromethyl-nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .
Biochemical Pathways
The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .
Pharmacokinetics
Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.
Result of Action
The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
準備方法
Synthetic Routes and Reaction Conditions
One of the preparation methods involves mixing 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate. This intermediate undergoes cyclization and hydrolysis to yield 2-Methyl-4-trifluoromethyl-nicotinic acid . Another method uses trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials, which undergo acylation, cyclization, and hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves the use of inexpensive and easily accessible raw materials. The process is designed to be simple and suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-4-trifluoromethyl-nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for catalytic hydrogenation, acetic acid for esterification, and ethyl acetate for extraction .
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, which are used in the synthesis of other biologically active compounds .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-trifluoromethyl-benzoic acid
- 2-Methyl-4-trifluoromethyl-phenylboronic acid pinacol ester
- 2-Methyl-5-trifluoromethyl-nicotinic acid
- 2-Methyl-6-trifluoromethyl-nicotinic acid
Uniqueness
2-Methyl-4-trifluoromethyl-nicotinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDBBMRQODWXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695665 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-85-9 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
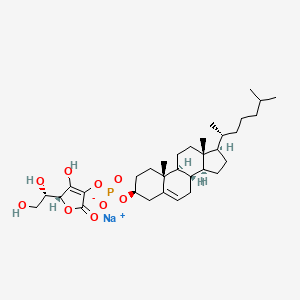
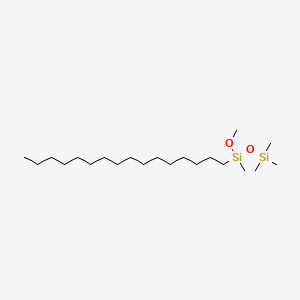

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)

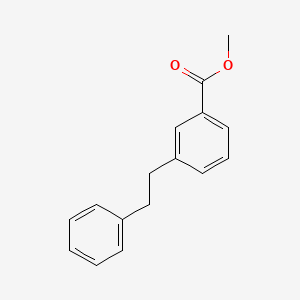
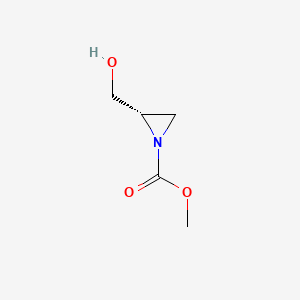
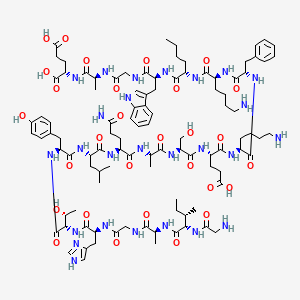
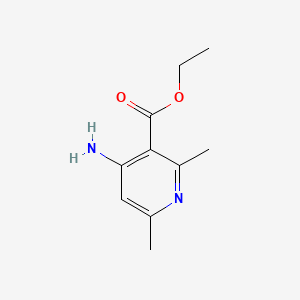
![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)

